5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
CAS No.: 886494-11-7
Cat. No.: VC8147587
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886494-11-7 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one |
| Standard InChI | InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13) |
| Standard InChI Key | MOQBUHRNJINERX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NNC(=O)C2 |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NNC(=O)C2 |
Introduction
Chemical Characteristics
Structural and Molecular Properties
The IUPAC name for this compound is 3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one. Its canonical SMILES representation is COC1=CC=CC(=C1)C2=NNC(=O)C2, reflecting the methoxy group at the 3-position of the phenyl ring and the keto-enol tautomerism inherent to pyrazolones. The crystal structure and tautomeric equilibrium remain uncharacterized for this specific derivative, but analogous pyrazolones typically adopt a planar conformation with delocalized electron density across the heterocyclic ring .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 886494-11-7 |
| Molecular Formula | |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one |
| SMILES | COC1=CC=CC(=C1)C2=NNC(=O)C2 |
| InChI Key | MOQBUHRNJINERX-UHFFFAOYSA-N |
Physicochemical Properties
Synthesis and Optimization
General Synthetic Routes
Pyrazolones are typically synthesized via cyclo-condensation reactions between hydrazines and β-keto esters or diketones. For 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one, a plausible route involves the reaction of 3-methoxybenzaldehyde with a pyrazolone precursor under acidic or catalytic conditions. A metal-free cyclization strategy, as reported by Liu et al., could also be adapted. This method employs unsaturated hydrazones in polyethylene glycol-400 (PEG-400) to yield pyrazolones with diverse aryl substitutions .
Table 2: Representative Reaction Conditions for Pyrazolone Synthesis
| Reactant | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methoxybenzaldehyde | PEG-400 | None | 60–70 | |
| β-Keto ester derivative | Glacial AcOH | HCl | 50–65 |
Optimization Challenges
Research Findings and Biological Activity
Anti-Inflammatory and Antimicrobial Activity
Pyrazolones with aryl substitutions demonstrate cyclooxygenase-2 (COX-2) inhibition, suggesting anti-inflammatory potential. Molecular docking studies indicate that the methoxy group forms hydrogen bonds with COX-2’s active site, reducing prostaglandin synthesis. Additionally, some analogs show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), though efficacy against Gram-negative strains remains limited .
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